molecular formula C15H16F3N3O2 B3118649 N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide CAS No. 241127-26-4

N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide

Cat. No.: B3118649
CAS No.: 241127-26-4
M. Wt: 327.3 g/mol
InChI Key: ZWKAWSNEOQTQHT-UHFFFAOYSA-N
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Description

N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide is a synthetic organic compound with the molecular formula C15H16F3N3O2 This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a trifluoromethylphenoxy moiety

Mechanism of Action

Mode of Action

The mode of action of N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide is currently unknown due to the lack of specific information regarding its interaction with its targets . More detailed studies are needed to elucidate the compound’s interaction with its targets and any resulting changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the trifluoromethylphenoxy moiety: This step involves the reaction of the pyrazole derivative with 3-(trifluoromethyl)phenol in the presence of a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl group or the trifluoromethylphenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-3-carboxamide
  • N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-4-carboxamide
  • N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-5-carboxamide

Uniqueness

N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide is unique due to the specific positioning of the carboxamide group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-ethyl-5-[1-[3-(trifluoromethyl)phenoxy]ethyl]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-3-19-14(22)21-13(7-8-20-21)10(2)23-12-6-4-5-11(9-12)15(16,17)18/h4-10H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKAWSNEOQTQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C(=CC=N1)C(C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148377
Record name N-Ethyl-5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241127-26-4
Record name N-Ethyl-5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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